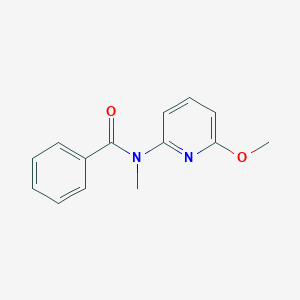
1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 and lipoxygenase. Moreover, it has been shown to induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Moreover, it has been shown to inhibit the expression of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Additionally, it has been reported to reduce the levels of reactive oxygen species and enhance antioxidant enzyme activity.
実験室実験の利点と制限
One of the advantages of using 1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone in lab experiments is its potent anti-inflammatory and anti-tumor activities. This makes it a potential candidate for the development of new drugs for the treatment of various diseases. Moreover, its ability to induce apoptosis makes it a useful tool for studying cell death mechanisms.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it challenging to prepare solutions for in vitro studies. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in animal studies.
将来の方向性
There are several future directions related to the study of 1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone. One of the potential directions is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Moreover, its potential use as a chemotherapeutic agent for the treatment of various cancers needs to be further explored. Additionally, its mechanism of action needs to be fully elucidated to understand its potential therapeutic applications better.
合成法
The synthesis of 1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been reported using various methods. One of the commonly used methods involves the reaction of 8-methyl-3,4-dihydroquinoline-2(1H)-thione with 2-bromoacetone in the presence of a base such as sodium hydride. The reaction yields 1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone as a yellow solid.
科学的研究の応用
1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits potent anti-inflammatory and anti-tumor activities. Moreover, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-5-3-6-11-7-4-8-14(13(10)11)12(15)9-16-2/h3,5-6H,4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLVWGHPSIGYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyano-N-[1-(3,4-difluorophenyl)ethyl]benzamide](/img/structure/B7505812.png)
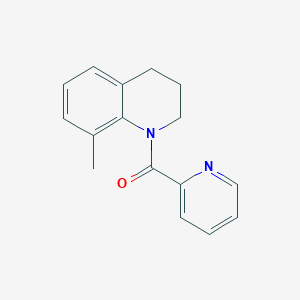
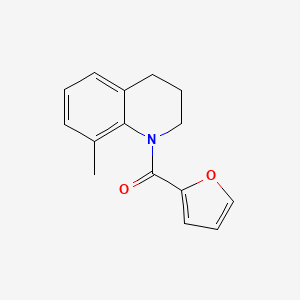

![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)
![Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505852.png)
![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)
![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)
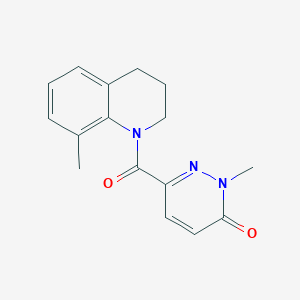
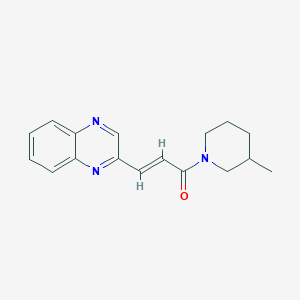
![N-[3-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7505898.png)
![[1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505902.png)
![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)
